
2,3',5'-Tribromobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,5’-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastic foams . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
準備方法
The synthesis of 2,3’,5’-Tribromobiphenyl typically involves the bromination of biphenyl under controlled conditions. One common method includes the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to control the rate of bromination . Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
化学反応の分析
2,3’,5’-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of biphenyl derivatives with additional functional groups.
Reduction Reactions: Reduction of 2,3’,5’-Tribromobiphenyl can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
科学的研究の応用
2,3’,5’-Tribromobiphenyl has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls and their interactions with other chemicals.
Biology: Research on its toxicological effects helps in understanding the impact of polybrominated biphenyls on living organisms, including their potential to disrupt endocrine systems.
Medicine: Studies on its biological activity contribute to the development of new therapeutic agents and the assessment of environmental health risks.
作用機序
The mechanism of action of 2,3’,5’-Tribromobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the metabolism and detoxification of various xenobiotics, but also mediates the toxic effects of halogenated aromatic hydrocarbons .
類似化合物との比較
2,3’,5’-Tribromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds like 2,2’,4,4’-Tetrabromobiphenyl and 3,3’,4,4’-Tetrabromobiphenyl. These compounds share similar flame-retardant properties but differ in the number and position of bromine atoms on the biphenyl structure. The unique arrangement of bromine atoms in 2,3’,5’-Tribromobiphenyl influences its chemical reactivity and biological activity, making it distinct from other polybrominated biphenyls .
特性
CAS番号 |
855255-45-7 |
|---|---|
分子式 |
C12H7Br3 |
分子量 |
390.90 g/mol |
IUPAC名 |
1,3-dibromo-5-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H |
InChIキー |
GLMOTTNMEOGAIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


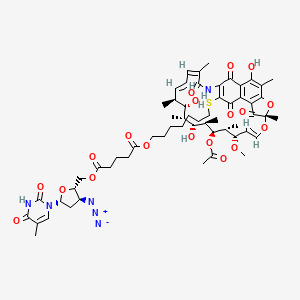
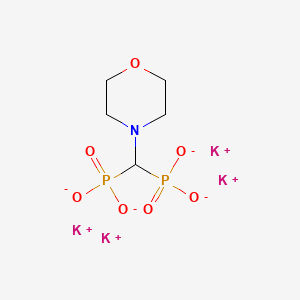


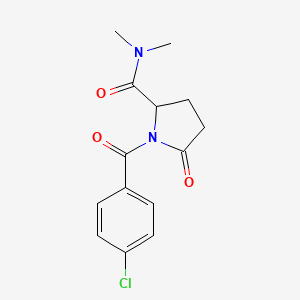

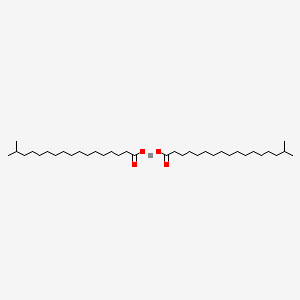
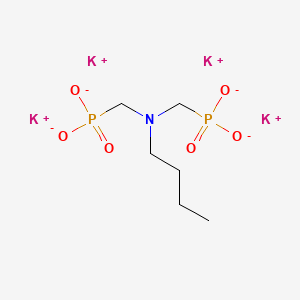
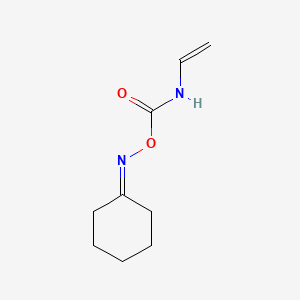

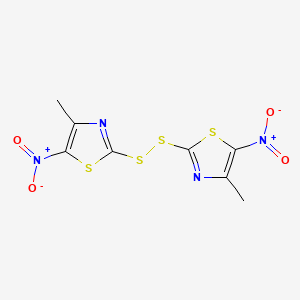
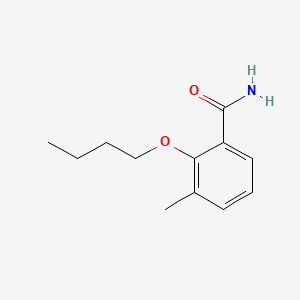
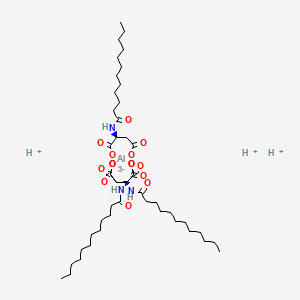
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)
